molecular formula C17H12ClN3OS B382741 5-(4-chlorophenyl)-2-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one CAS No. 403830-67-1

5-(4-chlorophenyl)-2-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one

Cat. No.: B382741
CAS No.: 403830-67-1
M. Wt: 341.8g/mol
InChI Key: WRXONHLFILKZQE-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-2-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a triazolo-thiazine core, which is fused with phenyl and chlorophenyl groups, making it a versatile molecule for chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-2-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chlorobenzoyl chloride with thiosemicarbazide to form an intermediate, which then undergoes cyclization with phenyl isothiocyanate in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-2-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

5-(4-chlorophenyl)-2-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as UV absorbers or corrosion inhibitors.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-2-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential proteins or enzymes in microorganisms. In the context of its anticancer activity, the compound may induce apoptosis in cancer cells by interfering with cellular signaling pathways and promoting oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • 2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol
  • 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol
  • 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol

Uniqueness

Compared to similar compounds, 5-(4-chlorophenyl)-2-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one stands out due to its unique triazolo-thiazine core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-(4-chlorophenyl)-2-phenyl-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3OS/c18-13-8-6-11(7-9-13)14-10-15(22)21-17(23-14)19-16(20-21)12-4-2-1-3-5-12/h1-9,14H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRXONHLFILKZQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC2=NC(=NN2C1=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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